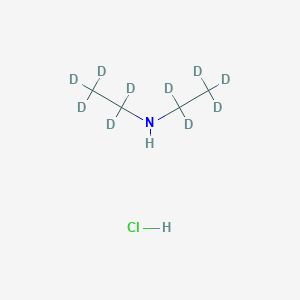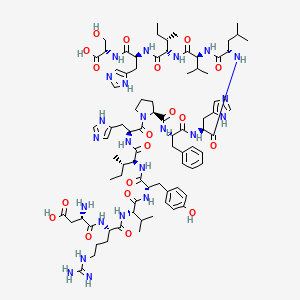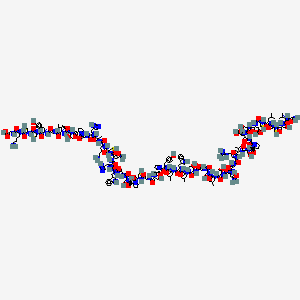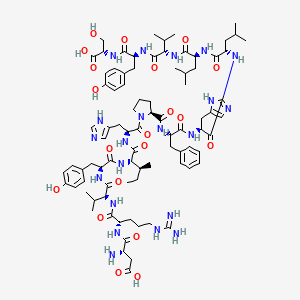
Diethyl-d10-amine hydrochloride
Overview
Description
Diethyl-d10-amine hydrochloride is a deuterated compound with the molecular formula (C2D5)2NH · HCl. It is a stable isotope-labeled analog of diethylamine, where all hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl-d10-amine hydrochloride can be synthesized through the alkylation of ammonia or primary amines with deuterated ethyl halides. The general reaction involves the nucleophilic substitution of deuterated ethyl halides with ammonia or primary amines, followed by the formation of the hydrochloride salt. The reaction conditions typically include:
Temperature: Moderate temperatures (around 50-100°C)
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile
Catalysts: Base catalysts such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency
Purification steps: Crystallization or distillation to obtain high-purity this compound
Chemical Reactions Analysis
Types of Reactions
Diethyl-d10-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso or nitro compounds
Reduction: Reduction reactions can convert it back to the parent amine
Substitution: Nucleophilic substitution reactions with alkyl halides to form higher alkylated amines
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Alkyl halides (e.g., ethyl bromide, methyl iodide)
Major Products
Oxidation products: Nitroso or nitro derivatives
Reduction products: Parent amine (diethyl-d10-amine)
Substitution products: Higher alkylated amines
Scientific Research Applications
Diethyl-d10-amine hydrochloride is widely used in scientific research due to its deuterated nature, which provides unique advantages in various applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution
Industry: Applied in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of diethyl-d10-amine hydrochloride involves its interaction with molecular targets through nucleophilic substitution and other reactions. The deuterium atoms in the compound provide stability and allow for detailed studies of reaction pathways and mechanisms. The molecular targets and pathways involved include:
Nucleophilic centers: Reacts with electrophilic centers in various molecules
Reaction intermediates: Formation of stable intermediates that can be studied using spectroscopic techniques
Comparison with Similar Compounds
Diethyl-d10-amine hydrochloride can be compared with other similar compounds, such as:
Diethylamine: The non-deuterated analog, which is less stable and provides less detailed information in studies
Dimethyl-d6-amine hydrochloride: Another deuterated amine with different alkyl groups, used for similar applications but with different properties
Methyl-d3-amine hydrochloride: A simpler deuterated amine, used in studies requiring fewer deuterium atoms
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i1D3,2D3,3D2,4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDITUCONWLWUJR-MFMGRUKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583934 | |
| Record name | N-(~2~H_5_)Ethyl(~2~H_5_)ethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285132-87-8 | |
| Record name | N-(~2~H_5_)Ethyl(~2~H_5_)ethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285132-87-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![A[5']P5[5']A SODIUM SALT](/img/structure/B1591286.png)



![1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B1591295.png)

![2-Bromo-5-fluorobenzo[d]thiazole](/img/structure/B1591297.png)





